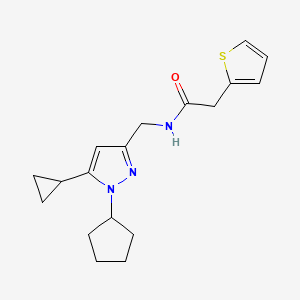
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Cyclopentyl and Cyclopropyl Groups : These contribute to its hydrophobic properties and may influence its interaction with biological targets.
- Pyrazole Moiety : Known for various pharmacological activities, pyrazole derivatives often exhibit significant biological effects.
- Thiophene Ring : This heterocyclic component may enhance the compound's electronic properties and biological interactions.
The molecular formula is C18H24N4O3 with a molecular weight of approximately 344.4 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Key findings include:
- Reduction of Edema : The compound significantly decreases edema in animal models, suggesting its potential use in treating inflammatory conditions.
- Leukocyte Migration Inhibition : Studies have shown a reduction in leukocyte migration, which is crucial in the inflammatory response.
- Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a mechanism that may involve the inhibition of NF-κB activation.
Anticancer Activity
The pyrazole derivatives are known for their anticancer properties, and preliminary studies suggest that this compound may also possess similar activities:
- Inhibition of Cancer Cell Proliferation : In vitro studies have indicated that compounds with similar structures exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, related pyrazole compounds have shown IC50 values ranging from 0.076 to 0.12 µM against human cancer cell lines like A549 and HT-1080 .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7k | 0.076 - 0.12 | A549, HT-1080 |
| CA-4 | 0.016 - 0.035 | Positive Control |
The mechanisms through which this compound exerts its effects may involve:
- Kinase Inhibition : Similar pyrazole derivatives have been identified as inhibitors of key kinases involved in cancer progression.
- Disruption of Microtubule Dynamics : Some analogues have shown the ability to inhibit tubulin polymerization, which is essential for cancer cell division .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis Methodologies : Various synthetic routes have been explored to create analogues of this compound, emphasizing the importance of structural modifications in enhancing biological activity.
- Structure–Activity Relationships (SAR) : Research has highlighted that substituents on the pyrazole ring significantly affect the potency of these compounds against cancer cells, leading to insights on optimizing therapeutic efficacy .
特性
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(11-16-6-3-9-23-16)19-12-14-10-17(13-7-8-13)21(20-14)15-4-1-2-5-15/h3,6,9-10,13,15H,1-2,4-5,7-8,11-12H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYKLLCPXLFEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













